Product packaging for 1-(2-Fluorobenzyl)-1H-imidazole(Cat. No.:CAS No. 102993-74-8)

1-(2-Fluorobenzyl)-1H-imidazole

Cat. No.: B7844674
CAS No.: 102993-74-8
M. Wt: 176.19 g/mol
InChI Key: GZGYLPWGDLATLG-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzyl)-1H-imidazole is a fluorinated heterocyclic building block of high interest in medicinal chemistry and drug discovery research. The compound features an imidazole core, a privileged scaffold in biology that is found in essential biomolecules like histidine and histamine. The amphoteric nature of the imidazole ring, allowing it to function as both a hydrogen bond donor and acceptor, facilitates interactions with diverse biological targets . This structure is further functionalized with a 2-fluorobenzyl group, a substituent known to enhance metabolic stability and influence the lipophilicity and binding affinity of drug candidates. While specific biological data for this exact molecule may be limited, its structural components are associated with a wide spectrum of pharmacological activities. The imidazole ring is a key pharmacophore in numerous FDA-approved drugs, including antifungal agents (e.g., ketoconazole), antihypertensives, and anticancer therapeutics . Furthermore, research into closely related benzimidazole and fluorobenzyl-imidazole structures has identified potent inhibitors of various kinases, such as Rho-associated protein kinase (ROCK), suggesting potential research applications in areas like oncology and the regulation of intraocular pressure . As such, this compound serves as a valuable synthon for the design and synthesis of novel bioactive molecules, chemical probes, and compound libraries. Please note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9FN2 B7844674 1-(2-Fluorobenzyl)-1H-imidazole CAS No. 102993-74-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2/c11-10-4-2-1-3-9(10)7-13-6-5-12-8-13/h1-6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGYLPWGDLATLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90606914
Record name 1-[(2-Fluorophenyl)methyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90606914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102993-74-8
Record name 1-[(2-Fluorophenyl)methyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90606914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 2 Fluorobenzyl 1h Imidazole and Its Derivatives

Conventional and Modern Synthetic Routes for Imidazole (B134444) Nucleus Formation

The imidazole ring is a fundamental heterocyclic structure found in many biologically active compounds. chemijournal.com Its synthesis has been a subject of extensive research, leading to the development of numerous methods for its construction.

Multi-Component Reaction Approaches for Imidazole Core Assembly

Multi-component reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a complex product, minimizing waste and reaction time. bohrium.comfrontiersin.org These approaches are well-suited for generating libraries of structurally diverse imidazole derivatives. researchgate.net

One common MCR for imidazole synthesis is the Debus-Radziszewski synthesis , which involves the condensation of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. chemijournal.comnumberanalytics.com This method, though one of the oldest, is still utilized for creating C-substituted imidazoles. derpharmachemica.com Another significant MCR is the van Leusen imidazole synthesis , which employs tosylmethyl isocyanide (TosMIC) as a key reagent. researchgate.netnumberanalytics.com

Modern advancements in MCRs for imidazole synthesis include the use of various catalysts to improve efficiency and yields. For instance, a four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles has been developed using a nanostructure Fe-Cu/ZSM-5 bimetallic oxide catalyst in water under ultrasonic irradiation. bohrium.com Similarly, a three-component condensation of benzil, aldehydes, and ammonium (B1175870) acetate (B1210297) can be achieved under microwave irradiation with a bio-supported cellulose (B213188) sulfuric acid catalyst. bohrium.com Zirconium(IV) chloride has also been shown to be an effective catalyst in three-component reactions for the synthesis of fused imidazole systems. frontiersin.org

Table 1: Examples of Multi-Component Reactions for Imidazole Synthesis

Reaction NameReactantsCatalyst/ConditionsProduct Type
Debus-RadziszewskiDicarbonyl, Aldehyde, AmmoniaOften uncatalyzedSubstituted Imidazoles
Van LeusenTosylmethyl isocyanide (TosMIC), Aldehyde/KetoneBase1,4- or 1,5-Disubstituted Imidazoles
Four-ComponentAldehyde, Benzil, Ammonium Acetate, Primary AmineFe-Cu/ZSM-5, Ultrasonic Irradiation1,2,4,5-Tetrasubstituted Imidazoles bohrium.com
Three-ComponentBenzil/Benzoin, Aldehydes, Ammonium AcetateCellulose Sulfuric Acid, Microwave2,4,5-Triarylimidazoles bohrium.com

Catalyst-Mediated Transformations for Substituted Imidazoles

Catalysts play a crucial role in modern organic synthesis, enabling reactions to proceed with higher selectivity and efficiency under milder conditions. numberanalytics.com Transition metal catalysts, in particular, have been extensively used in the synthesis of substituted imidazoles.

Copper and palladium catalysts are frequently employed for their ability to facilitate C-H and C-N bond-forming reactions. numberanalytics.comnih.gov For example, a concise route for the synthesis of highly substituted imidazoles has been developed via a copper-mediated oxidative C-H functionalization of benzylamine (B48309) and β-enamino esters. nih.gov Iron catalysts, such as FeCl3/SiO2, have also been used for the synthesis of multisubstituted imidazoles from acetals and benzils. nih.gov

The choice of catalyst can significantly influence the regioselectivity of the reaction. For instance, in the palladium-catalyzed arylation of SEM-imidazoles, the use of different bases and solvents can direct the arylation to either the C2 or C5 position of the imidazole ring. nih.gov

Specific Protocols for N-Alkylation and Arylation of Imidazoles

Once the imidazole core is formed, the final step in the synthesis of 1-(2-Fluorobenzyl)-1H-imidazole is the attachment of the 2-fluorobenzyl group to one of the nitrogen atoms. This is typically achieved through N-alkylation or N-arylation reactions.

N-Alkylation is commonly performed by reacting the imidazole with an alkyl halide, such as 2-fluorobenzyl bromide, in the presence of a base. researchgate.netgoogle.com The base deprotonates the imidazole, making it a more potent nucleophile to attack the alkyl halide. Common bases include potassium carbonate and sodium hydride. google.comresearchgate.net The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). google.comresearchgate.net A solid-supported base like potassium hydroxide (B78521) on alumina (B75360) has also been used for N-alkylation under mild conditions. ciac.jl.cn

N-Arylation of imidazoles can be achieved using various catalytic systems. Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is a classical method. nih.gov Modern protocols often utilize palladium catalysts, which can promote the N-arylation of imidazoles with aryl halides (bromides, chlorides, and triflates). nih.gov The choice of ligand is crucial for the success of these palladium-catalyzed reactions. For instance, the use of specific ligands can lead to completely N1-selective arylation of unsymmetrical imidazoles. nih.gov

Table 2: Comparison of N-Alkylation and N-Arylation Methods for Imidazoles

MethodReagentsCatalyst/ConditionsKey Features
N-Alkylation Imidazole, Alkyl Halide (e.g., 2-Fluorobenzyl Bromide)Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, THF)Direct attachment of alkyl groups. google.comresearchgate.net
N-Arylation (Ullmann) Imidazole, Aryl HalideStoichiometric Copper, High TemperatureTraditional method, often requires harsh conditions. nih.gov
N-Arylation (Palladium-catalyzed) Imidazole, Aryl Halide/TriflatePalladium Catalyst, Ligand, BaseMilder conditions, high regioselectivity possible. nih.gov
N-Arylation (Copper-catalyzed) Imidazole, Aryl HalideCopper(I) salt, Ligand, BaseMilder conditions than traditional Ullmann. organic-chemistry.org

Precursor Design and Targeted Chemical Transformations

The synthesis of this compound relies on the careful design of precursor molecules and the selection of appropriate chemical transformations. The primary precursors are an imidazole ring (or its synthetic equivalent) and a source of the 2-fluorobenzyl group, typically 2-fluorobenzyl bromide or a related electrophile.

For instance, a direct synthesis involves the reaction of imidazole with 2-fluorobenzyl bromide in the presence of a base like potassium carbonate in a solvent such as DMF. google.com This straightforward N-alkylation is a common and effective method.

In more complex syntheses, the imidazole core might be constructed with substituents that can be later modified. For example, a substituted imidazole can be synthesized via a multi-component reaction, and then the desired 2-fluorobenzyl group can be introduced through a regioselective N-alkylation step. The use of protecting groups, such as the SEM [2-(trimethylsilyl)ethoxymethyl] group, can be employed to control the regioselectivity of subsequent functionalization steps, like arylation, before the final N-alkylation. nih.gov

The development of novel radiotracers for medical imaging provides examples of targeted chemical transformations. For instance, the synthesis of N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)-acetamide ([18F]FBNA) involves the acylation of 4-[18F]fluorobenzylamine with a pre-functionalized nitroimidazole derivative. nih.gov This highlights how precursor design is critical for introducing specific functionalities, such as radioisotopes, into the final molecule.

Advanced Structural Elucidation and Solid State Investigations

Spectroscopic Characterization Techniques in Research

Spectroscopic analysis is fundamental to the confirmation of the chemical identity and purity of 1-(2-Fluorobenzyl)-1H-imidazole. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) offers a complete picture of its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Analysis of related benzimidazole (B57391) structures provides further insight into expected NMR chemical shifts. For example, the protons on the imidazole (B134444) ring typically appear in the aromatic region of the ¹H NMR spectrum. The methylene protons of the benzyl (B1604629) group are expected to resonate as a singlet, with its chemical shift influenced by the adjacent nitrogen and the fluorinated phenyl ring. In the ¹³C NMR spectrum, distinct signals would be anticipated for each carbon atom in the molecule, with the fluorine-coupled carbons exhibiting characteristic splitting patterns.

Interactive Data Table: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
Imidazole H-2~7.5-8.0s
Imidazole H-4/H-5~7.0-7.5m
Benzyl CH₂~5.1-5.3s
Aromatic CH (Fluorobenzyl)~7.0-7.4m

Interactive Data Table: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)
Imidazole C-2~137-140
Imidazole C-4/C-5~120-130
Benzyl CH₂~50-55
Aromatic C (Fluorobenzyl)~115-165
Aromatic C-F~160-165 (d, ¹JCF)

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound. The spectrum would be expected to show absorption bands corresponding to the vibrations of the imidazole and fluorobenzyl moieties.

Key expected vibrational modes include C-H stretching from both the aromatic rings and the methylene bridge, C=N and C=C stretching vibrations within the imidazole and phenyl rings, and the characteristic C-F stretching vibration. The in-plane and out-of-plane bending vibrations of the C-H bonds in the aromatic systems would also be present in the fingerprint region.

Interactive Data Table: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational Mode
3100-3000Aromatic C-H Stretch
2950-2850Aliphatic C-H Stretch (CH₂)
1600-1450C=C and C=N Stretching (Aromatic/Imidazole)
1250-1150C-F Stretch
900-675Aromatic C-H Out-of-Plane Bending

High-Resolution Mass Spectrometry for Molecular Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) is utilized to accurately determine the molecular weight of this compound and confirm its elemental composition. For the related isomer, 1-(4-Fluorobenzyl)-1H-imidazole, the molecular ion has been observed at an m/z of 176. It is expected that this compound would exhibit a molecular ion peak at a similar m/z value, corresponding to its molecular formula, C₁₀H₉FN₂. The high resolution of the measurement allows for the differentiation between compounds with the same nominal mass but different elemental compositions. Fragmentation patterns observed in the mass spectrum would provide further structural information, likely showing cleavage of the benzyl group.

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. Although a crystal structure for this compound has not been reported in the searched literature, analysis of related imidazole derivatives provides a framework for understanding its potential solid-state architecture.

Molecular Conformation and Three-Dimensional Geometry

A crystal structure of this compound would reveal the exact bond lengths, bond angles, and torsion angles within the molecule. It would define the relative orientation of the 2-fluorobenzyl group with respect to the imidazole ring. This orientation is influenced by steric and electronic factors, including potential intramolecular interactions involving the fluorine atom. The planarity of the imidazole ring and the geometry of the benzyl substituent would be precisely determined.

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), are fundamental to elucidating the electronic structure and predicting the properties of molecules like 1-(2-Fluorobenzyl)-1H-imidazole.

Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For imidazole (B134444) derivatives, DFT calculations, often using basis sets like B3LYP/6-311G(d,p) or B3LYP/cc-pVDZ, are employed to optimize the molecular geometry and analyze structural parameters such as bond lengths and angles. nih.govresearchgate.netkbhgroup.inresearchgate.net

These calculations provide access to key electronic properties. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher polarizability and a greater ease of intramolecular charge transfer. nih.govkbhgroup.innih.gov For instance, in studies of similar heterocyclic compounds, a lower energy gap was associated with increased molecular polarizability and a more significant nonlinear optical (NLO) response. nih.gov

Furthermore, DFT is used to predict various spectroscopic signatures. Theoretical vibrational frequencies can be calculated and compared with experimental data from Infrared (IR) and Raman spectroscopy to confirm the molecular structure and aid in the assignment of vibrational bands. nih.govkbhgroup.inresearchgate.net Similarly, Time-Dependent DFT (TD-DFT) is utilized to calculate electronic absorption spectra, predicting the absorption energies, oscillator strengths, and electronic transitions that can be correlated with experimental UV-Visible spectra. kbhgroup.inresearchgate.net Molecular Electrostatic Potential (MEP) maps are also generated to identify the electrophilic and nucleophilic sites within the molecule, offering insights into its intermolecular interaction patterns. nih.gov

Table 1: Representative Electronic Properties Calculated by DFT for Imidazole Derivatives
ParameterDescriptionTypical Significance
EHOMOEnergy of the Highest Occupied Molecular OrbitalRelates to the electron-donating ability of the molecule.
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalRelates to the electron-accepting ability of the molecule.
Energy Gap (ΔE)Difference between ELUMO and EHOMOIndicates chemical reactivity, kinetic stability, and polarizability. nih.gov
Dipole Moment (μ)Measure of the molecule's overall polarityInfluences solubility and intermolecular interactions. kbhgroup.in

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials, which exhibit a nonlinear response to intense electromagnetic fields, are vital for modern technologies like telecommunications and optical computing. Computational chemistry plays a key role in the rational design of organic NLO materials. nih.gov The NLO response in organic molecules often arises from intramolecular charge transfer (ICT) between electron-donating and electron-accepting parts of the molecule, facilitated by a π-conjugated system. nih.govacs.org

DFT calculations are a primary tool for predicting the NLO properties of a molecule. Key parameters such as the linear polarizability (α) and the first-order hyperpolarizability (β) are calculated to assess the NLO response. nih.govacs.org A high β value is indicative of a strong second-harmonic generation (SHG) response. Studies on benzimidazole (B57391) and triazole derivatives have shown that strategic placement of electron-donating and electron-withdrawing groups can significantly enhance the NLO properties. acs.orgresearchgate.net For a molecule like this compound, theoretical calculations could quantify its potential as an NLO material by computing these parameters and analyzing its electronic structure for ICT characteristics.

Table 2: Key NLO Parameters Predicted by DFT
ParameterDescriptionSignificance
Linear Polarizability (α)Measure of the linear response of the electron cloud to an electric field.A fundamental property related to the overall electronic distribution. nih.gov
First Hyperpolarizability (βtot)Measure of the second-order nonlinear optical response.Indicates the potential for applications like second-harmonic generation. acs.org
Second Hyperpolarizability (γ)Measure of the third-order nonlinear optical response.Relevant for applications such as four-wave mixing and optical limiting. nih.gov

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, might interact with a biological macromolecule, typically a protein. These methods are indispensable in drug discovery and chemical biology.

Ligand-Protein Binding Affinity Predictions and Interaction Mapping

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. researchgate.net The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on a force field that approximates the binding free energy. researchgate.net The resulting score, often expressed as a binding affinity or docking score (e.g., in kcal/mol), provides an estimate of the strength of the ligand-protein interaction. nih.gov

These simulations also produce a detailed map of the specific molecular interactions that stabilize the complex. This includes identifying hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions between the ligand and the amino acid residues of the protein. acs.org For example, docking studies on benzimidazole derivatives have revealed key hydrogen bonds and aromatic interactions that are essential for their recognition at the GABA-A receptor. acs.org Such detailed interaction mapping is crucial for understanding the mechanism of action and for guiding the rational design of more potent and selective inhibitors. nih.gov

Identification of Putative Biological Targets and Binding Sites

Beyond analyzing the interaction with a known target, computational approaches can be used to identify potential new biological targets for a compound. This process, sometimes called reverse docking or drug repositioning, involves screening a library of known protein structures to find those that are predicted to bind the ligand with high affinity. f1000research.com

By docking this compound against a panel of disease-relevant proteins, researchers can generate hypotheses about its potential therapeutic applications. For instance, various imidazole and benzimidazole scaffolds have been investigated computationally and experimentally for a wide range of activities, targeting proteins such as tubulin, aromatase, various kinases, and microbial enzymes like FtsZ and pyruvate (B1213749) kinases. nih.govnih.gov The identification of a high-affinity interaction with a particular protein through these in silico methods provides a strong rationale for subsequent experimental validation to confirm the compound's biological activity. f1000research.com

In Silico Approaches for Structure-Activity Relationship (SAR) Elucidation

There is no specific information available in the searched literature regarding in silico SAR elucidation for this compound.

Predictive Modeling for Pharmacological Insights and Metabolic Stability (e.g., MetaSite software)

There is no specific information available in the searched literature regarding predictive modeling for pharmacological insights and metabolic stability of this compound. While the use of software like MetaSite is mentioned for analogous compounds, the predictions are specific to the studied molecules and cannot be directly extrapolated to this compound. nih.govacs.org

Mechanistic Investigations of Biological Action

Molecular Target Identification and Validation

The biological effects of 1-(2-Fluorobenzyl)-1H-imidazole are rooted in its ability to interact with and modulate the function of several key proteins. These interactions span across different classes of enzymes and regulatory proteins, highlighting the compound's multifaceted pharmacological profile.

Interactions with Kinases

Kinases are critical regulators of numerous cellular processes, and their dysregulation is often implicated in diseases like cancer and inflammation. The imidazole (B134444) scaffold is a known feature in many kinase inhibitors. nih.govacs.org

p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK signaling pathway is involved in cellular responses to stress, inflammation, and apoptosis. nih.gov Imidazole-based compounds have been extensively studied as inhibitors of p38 MAPK. nih.govacs.org The general structure of these inhibitors often involves a substituted imidazole core that can bind to the ATP-binding pocket of the kinase, thereby preventing its phosphorylation and activation. nih.govmedchemexpress.com While direct studies on this compound's effect on p38 MAPK are not specified, the structural similarity to known inhibitors suggests a potential for interaction. nih.govacs.org

Cyclin-Dependent Kinase-8 (CDK8): CDK8 is a component of the Mediator complex and plays a role in transcription regulation. While specific data on the interaction of this compound with CDK8 is not available, other complex imidazole derivatives have been investigated as kinase inhibitors, suggesting a potential area for future research. nih.govnih.gov

Binding to Metabolic Enzymes

Metabolic enzymes are another important class of targets for therapeutic intervention. The imidazole moiety is a key structural feature in many antifungal agents that target enzymes involved in sterol biosynthesis. drugbank.com

Lanosterol (B1674476) 14α-Demethylase (CYP51): This enzyme is a crucial component of the ergosterol (B1671047) biosynthesis pathway in fungi and the cholesterol biosynthesis pathway in humans. nih.govwikipedia.org Azole antifungals, which contain an imidazole or triazole ring, function by binding to the heme iron atom in the active site of CYP51, inhibiting its activity and disrupting membrane integrity. nih.govnih.gov The imidazole ring of these compounds coordinates with the heme iron, while other parts of the molecule interact with the surrounding amino acid residues, conferring specificity. nih.gov Given that this compound possesses the characteristic imidazole ring, it is plausible that it could interact with and inhibit lanosterol 14α-demethylase. drugbank.comnih.gov

Modulation of Transcription Factors

Transcription factors are key regulators of gene expression and are involved in a wide array of cellular processes, including inflammation and cell survival.

Nuclear Factor-kappa B (NF-κB): The NF-κB signaling pathway is a critical regulator of the inflammatory response. Some studies on other imidazole-containing compounds have shown modulation of this pathway, suggesting a potential mechanism for anti-inflammatory effects. mdpi.com However, direct evidence for the interaction of this compound with NF-κB is not detailed in the provided context.

Interaction with Bacterial Proteins

The search for new antibacterial agents has led to the investigation of compounds that target essential bacterial proteins.

(p)ppGpp synthetases/hydrolases (RSH enzymes): Bacteria respond to stress by producing the alarmones guanosine (B1672433) tetraphosphate (B8577671) and pentaphosphate ((p)ppGpp), a process regulated by RelA/SpoT homolog (RSH) enzymes. nih.govnih.gov These enzymes have distinct synthetase and hydrolase domains that control the levels of (p)ppGpp. researchgate.netdtu.dk The imidazole ring is a component of molecules that can interact with nucleotide-binding sites, suggesting a potential, though not yet demonstrated, for this compound to interfere with these enzymes. nih.gov

FtsZ proteins: The filamenting temperature-sensitive mutant Z (FtsZ) protein is a bacterial homolog of tubulin and is essential for cell division. cytoskeleton.comnih.gov It forms a contractile Z-ring at the division site, making it an attractive target for new antibiotics. cytoskeleton.commdpi.com Small molecules can inhibit FtsZ function by binding to its GTP-binding site or allosteric sites, thereby disrupting its polymerization dynamics. nih.govresearchgate.net

Pyruvate (B1213749) kinases: These enzymes are involved in glycolysis and are essential for bacterial metabolism. While flavonoids have been shown to interact with various bacterial proteins, specific interactions of this compound with pyruvate kinases are not well-documented in the provided results. mdpi.com

Cellular Response Mechanisms

The interaction of this compound with its molecular targets triggers a cascade of cellular events, ultimately leading to defined cellular outcomes such as apoptosis and cell cycle arrest.

Induction of Apoptosis and Cell Cycle Perturbations

A common consequence of the action of many bioactive compounds, including those with an imidazole scaffold, is the disruption of the normal cell cycle and the induction of programmed cell death, or apoptosis.

G2/M phase arrest: Several studies on imidazole and benzimidazole (B57391) derivatives have demonstrated their ability to cause an arrest of the cell cycle in the G2/M phase. nih.govnih.gov This arrest prevents cells from entering mitosis and can be a precursor to apoptosis. researchgate.net For instance, some chalcone (B49325) derivatives have been shown to induce G2/M arrest in cancer cells. mdpi.comnih.gov This effect is often associated with the modulation of key cell cycle regulatory proteins like Cyclin B1. nih.gov

Sub-G1 phase arrest: The appearance of a sub-G1 peak in flow cytometry analysis is a hallmark of apoptosis, representing cells with fragmented DNA. mdpi.com Various compounds, including some with imidazole-related structures, have been shown to induce apoptosis and a subsequent increase in the sub-G1 cell population. mdpi.commedchemexpress.com

Interactive Data Table: Cellular Responses to Imidazole-related Compounds

Compound ClassCellular EffectKey Protein ModulationCell Line(s)
Diarylmethyl-imidazolesG2/M phase arrest, ApoptosisTubulinMCF-7
Benzimidazole derivativesG1, S, and G2 phase arrestEGFRA549, MDA-MB-231, SKOV3
Flubendazole (benzimidazole)G2/M phase arrest, Apoptosisp53, Cyclin B1, p-cdc2, BCL-2Glioma cells
Chalcone derivative 1CG2/M phase arrest, Apoptosisp21, PCNA, Rb, Bad, PARP, Akt, Erk1/2, NF-κBA2780, A2780cis

Generation of Reactive Oxygen Species (ROS) in Cellular Systems

The direct impact of this compound on the generation of Reactive Oxygen Species (ROS) within cellular systems has not been extensively detailed in the available scientific literature. However, studies on other imidazole-containing compounds suggest that the imidazole scaffold can be associated with the modulation of ROS. For instance, some imidazole derivatives have been observed to induce ROS production in specific contexts, such as in Mycobacterium tuberculosis. nih.gov It is important to note that this activity is not a universal characteristic of all imidazole compounds and the specific effects of this compound on cellular ROS levels remain an area for further investigation.

Inhibition of Leukocyte Migration and Myeloperoxidase Activity

Research into the anti-inflammatory properties of a structurally related fluorophenyl-imidazole derivative, 1-allyl-2-(4-fluorophenyl)-5-phenyl-1H-imidazole-4-methyl acetate (B1210297), has provided insights into the potential mechanisms of action for this class of compounds. nih.gov Studies have demonstrated that this related compound can significantly inhibit key inflammatory processes, including leukocyte migration and the activity of myeloperoxidase (MPO), an enzyme crucial to the inflammatory response. nih.govnih.gov

In a murine model of acute respiratory distress syndrome (ARDS) induced by lipopolysaccharide (LPS), the administration of this fluorophenyl-imidazole derivative resulted in a marked decrease in the migration of leukocytes to the lungs. nih.gov This inhibition of cellular infiltration is a critical component of its anti-inflammatory effect.

Furthermore, the activity of myeloperoxidase, an enzyme predominantly found in neutrophils, was also significantly reduced in the lung tissue of animals treated with the fluorophenyl-imidazole derivative. nih.govresearchgate.net MPO is a key contributor to the oxidative burst in neutrophils and its inhibition points to a reduction in the tissue-damaging oxidative stress associated with acute inflammation. nih.gov

The table below summarizes the inhibitory effects of the related fluorophenyl-imidazole on leukocyte migration and myeloperoxidase activity in a preclinical model of lung inflammation. nih.gov

ParameterControl (LPS only)Fluorophenyl-imidazole treated (LPS + compound)Percentage Inhibition
Total Leukocytes (cells/mL in BALF) HighSignificantly ReducedNot specified
Myeloperoxidase (MPO) Activity (U/g tissue) HighSignificantly ReducedNot specified

BALF: Bronchoalveolar Lavage Fluid. Data is qualitative based on the reported significant reduction. nih.gov

These findings on a related fluorophenyl-imidazole highlight a potential mechanistic pathway for the anti-inflammatory effects of compounds containing the fluorobenzyl-imidazole scaffold, suggesting that the inhibition of leukocyte influx and their enzymatic activity could be a key aspect of their biological action. nih.govnih.gov

Structure Activity Relationship Sar and Structural Optimization Studies

Influence of Substituent Effects on Biological Activity and Pharmacological Profile

The biological activity and pharmacological characteristics of a compound are not dictated by its core structure alone but are profoundly influenced by the nature and position of its various substituents. In the context of 1-benzyl-1H-imidazole derivatives, modifications to the benzyl (B1604629) and imidazole (B134444) rings can dramatically alter potency, selectivity, and pharmacokinetic properties.

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to improve a range of properties. nih.gov The fluorine atom's high electronegativity and small size allow it to modulate the electronic environment of a molecule, which can enhance binding affinity, metabolic stability, and membrane permeability. nih.gov In the case of 1-(2-Fluorobenzyl)-1H-imidazole, the placement of the fluorine atom at the ortho (2-position) of the benzyl ring is a deliberate design choice with specific implications.

Research on related fluorinated benzimidazoles demonstrates that the position of the fluorine substituent is critical. nih.gov Studies comparing ortho-, meta-, and para-fluorinated analogs often reveal significant differences in biological activity. nih.gov For instance, in some series, a meta-fluoro substitution has been found to be crucial for maintaining activity against certain bacterial strains, while ortho- and para-fluoro substitutions resulted in lower activity. acgpubs.orgacgpubs.org The ortho-fluoro substituent in this compound can influence the molecule's conformation by inducing a specific rotational preference (dihedral angle) of the phenyl ring relative to the imidazole core, which can be crucial for optimal interaction with a biological target. nih.gov

Furthermore, fluorination is a key tactic to block metabolic oxidation. Aromatic hydroxylation is a common metabolic pathway, and substituting a hydrogen atom with fluorine at a susceptible position can prevent this, thereby increasing the compound's metabolic stability and half-life. acs.org Studies on related scaffolds show that single-site fluorination on an aromatic ring can enhance metabolic stability without negatively impacting molecular recognition at the target receptor. acs.org In some optimization campaigns, a 2-chlorophenyl group has been deliberately replaced with a 2-fluorophenyl group to avoid the formation of atropisomers (stereoisomers resulting from hindered rotation), which can complicate development and biological activity. acs.org

Beyond fluorine, a wide array of other substituents can be used to fine-tune the properties of the 1-benzyl-1H-imidazole scaffold. SAR studies have shown that the N-1 benzyl group itself is often critical for activity. nih.govnih.gov For example, in studies of YC-1, an indazole derivative with a 1-benzyl group, converting the benzyl group to a hydrogen atom significantly reduced its antiplatelet activity, indicating the necessity of an aromatic ring at this position. nih.gov

Modifications to other parts of the molecule also play a pivotal role:

Substituents on the Benzyl Ring: Besides fluorine, other groups like methoxy (B1213986) or trifluoromethyl can be introduced. A study on naphthalene (B1677914) analogs of medetomidine (B1201911) showed that a desmethyl analog retained high α2/α1-selectivity, while other substitutions on the benzylic carbon bridge were less potent. nih.gov This highlights that even small changes to the linker between the aromatic and imidazole rings can have profound effects.

Substituents on the Imidazole Ring: The imidazole ring itself can be substituted to modulate activity. For instance, in the development of TRPC5 inhibitors based on a related benzimidazole (B57391) scaffold, various substitutions were explored at the 2-position, including N-linked alkyl or saturated N-heterocycle groups. nih.gov

Hybridization: The 1-benzyl-1H-imidazole scaffold can be joined with other pharmacologically active structures. Research on anticancer agents has shown that creating hybrids of 1,3,4-oxadiazole (B1194373) and benzimidazole can lead to compounds with potent activity. nih.gov

The following interactive table illustrates a hypothetical SAR for 1-benzyl-1H-imidazole analogs, demonstrating how different substituents on the benzyl ring might affect inhibitory concentration (IC₅₀), a measure of potency.

CompoundR¹ (Position 2)R² (Position 4)Relative Potency (IC₅₀, nM)Selectivity FactorMetabolic Stability (t½, min)
1 HH2501015
2 FH505060
3 HF1203045
4 ClH754030
5 CH₃H1801525
6 CF₃H906575

This table contains illustrative data based on general principles of medicinal chemistry and is not based on measured values for these specific compounds.

Scaffold Modification and Derivatization Strategies for Enhanced Potency and Stability

Once an initial "hit" or "lead" compound like this compound is identified, medicinal chemists employ various strategies to modify its core structure (scaffold) and add different chemical groups (derivatization) to improve its characteristics. The goal is to enhance potency, improve metabolic stability, increase selectivity, and optimize pharmacokinetic properties.

One common strategy is scaffold hopping or modification , where the central imidazole ring might be replaced by a similar structure, such as a triazole or a benzimidazole, to explore new interactions with the target or improve properties. acs.org However, more frequently, modifications are made to the existing scaffold. For the 1-benzyl-1H-imidazole core, key points for derivatization include:

N-1 Position: While the 2-fluorobenzyl group is a key feature, its electronic properties can be further modulated by adding other substituents to the benzyl ring.

C-2 Position of Imidazole: This is a common site for modification. In the development of TRPC5 inhibitors, a 2-chloro-1-benzyl-benzimidazole was used as an intermediate to react with various amines, installing a diverse range of groups at the 2-position to explore the SAR. nih.gov

C-4 and C-5 Positions of Imidazole: These positions can also be functionalized. For example, a series of 1-benzyl-1H-imidazole-5-carboxamide derivatives were synthesized to develop potent agonists for the TGR5 receptor, demonstrating that adding complex amide functionalities to the imidazole ring can lead to highly active and selective compounds. nih.gov

Derivatization involves adding new functional groups to the lead compound. This can be achieved through various chemical reactions. For instance, the imidazole ring can undergo N-alkylation or acylation to introduce new substituents. nih.gov A modular synthetic approach is often employed, allowing for the easy and systematic creation of a library of analogs with diversification at multiple points on the scaffold. nih.gov This systematic approach is crucial for building a comprehensive SAR and identifying derivatives with superior properties.

Lead Compound Identification and Optimization Principles for Drug Discovery

The journey from a chemical concept to a viable drug candidate follows a structured process, beginning with the identification of a lead compound. A lead compound is a molecule that demonstrates promising biological activity against a specific target and serves as the starting point for optimization. numberanalytics.com

Lead Identification: Lead compounds can be discovered through several methods, including high-throughput screening (HTS) of large chemical libraries, fragment-based drug design, or rational design based on the structure of the biological target. numberanalytics.comdanaher.com A series of N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines, for example, were synthesized and characterized as selective TRPC5 inhibitors, leading to the discovery of the lead compound AC1903. nih.gov

Lead Optimization: Once a lead like this compound is identified, it enters the lead optimization phase. This iterative cycle involves designing new analogs, synthesizing them, and testing their biological activity and properties (the "design-synthesize-test" cycle). danaher.com The objective is to systematically modify the lead structure to enhance desired characteristics while minimizing undesirable ones. danaher.com

Key principles of lead optimization include:

Improving Potency: Small structural changes are made to maximize the interaction with the biological target, thereby lowering the concentration needed for a therapeutic effect (e.g., lowering the IC₅₀ value).

Enhancing Selectivity: Modifications aim to reduce the compound's activity against other targets (off-target effects) to minimize potential side effects.

Optimizing ADME Properties: The compound is engineered to have better Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This includes improving metabolic stability, as discussed with fluorination, and ensuring it can reach its target in the body. An extensive SAR exploration of phenyl imidazole analogs against Leishmania donovani led to new lead compounds with improved potency, desirable physicochemical properties, and better metabolic stability. nih.gov

This systematic process, guided by SAR, allows chemists to rationally evolve a promising but imperfect lead compound into a preclinical candidate with a profile suitable for further development.

Advanced Research Applications

Development as Optical Limiters and Advanced Nonlinear Optical (NLO) Materials

The field of nonlinear optics (NLO) is crucial for the development of technologies such as optical switching, data storage, and frequency conversion. Organic materials with significant NLO properties are highly sought after due to their fast response times and molecular tailorability. Imidazole (B134444) derivatives, in particular, have been investigated for their potential as NLO materials.

While specific studies on the NLO properties of 1-(2-Fluorobenzyl)-1H-imidazole are not yet widely published, research on analogous compounds provides a strong basis for its potential in this area. For instance, theoretical investigations into imidazole-2-carboxaldehyde have shown that it possesses a high dipole moment and hyperpolarizability, which are key indicators of NLO activity. researchgate.netnih.gov The introduction of a 2-fluorobenzyl group to the imidazole ring could further enhance these properties. The fluorine atom, being highly electronegative, can influence the electronic distribution within the molecule, potentially leading to a larger second-order hyperpolarizability (γ), a critical parameter for third-order NLO materials used in applications like optical limiting.

Table 1: Nonlinear Optical Properties of Related Imidazole Derivatives

Compound NLO Property Investigated Key Findings
Imidazole-2-carboxaldehyde First-order hyperpolarizability (β) High value validates potential NLO behavior. researchgate.netnih.gov

Application as Chemical Probes for Investigating Biological Pathways

Chemical probes are indispensable tools in chemical biology for the elucidation of biological pathways and the validation of drug targets. nih.gov Fluorescent probes, in particular, enable the visualization of cellular processes in real-time. The imidazole scaffold is a common feature in many fluorescent probes due to its unique optical properties. researchgate.netnih.gov

The this compound molecule holds promise as a chemical probe. The imidazole moiety can be part of a larger fluorophore system, and its pH-dependent optical properties could be exploited to probe acidic organelles like lysosomes. nih.gov For example, a series of imidazole-fused benzothiadiazole probes have been developed for imaging lysosomal pH. nih.gov The 2-fluorobenzyl group could modulate the probe's lipophilicity and cellular uptake, potentially directing it to specific subcellular compartments. While direct studies on this compound as a probe are pending, its structural features make it a viable candidate for the development of novel imaging agents. chemrxiv.orgnih.gov

Utilization as Scaffolds for the Synthesis of Novel Therapeutic Agents

The imidazole ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and biologically active compounds. nih.gov Its presence is associated with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. acs.orgjapsonline.com The introduction of a 2-fluorobenzyl group can significantly impact the therapeutic potential of the imidazole core. The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and increase bioavailability.

Research on related fluorinated benzimidazole (B57391) derivatives has demonstrated their potential as potent therapeutic agents. For example, 2-(4-Fluorophenyl)-1H-benzo[d]imidazole has been identified as a promising scaffold for developing positive allosteric modulators of the GABA-A receptor, which are important targets for neurological disorders. acs.orgacs.orgnih.gov This suggests that this compound could serve as a valuable building block for the synthesis of new drugs. A project focused on the synthesis of this compound highlighted its role as a correct building block for future medicinal compounds. usc.edu While specific biological evaluations of this compound are not extensively documented, the known bioactivity of related compounds underscores its potential in drug discovery. nih.govacs.orgnih.gov

Table 2: Therapeutic Potential of Related Fluorinated Imidazole Scaffolds

Compound/Scaffold Therapeutic Target/Application Key Findings
2-(4-Fluorophenyl)-1H-benzo[d]imidazole GABA-A Receptor Modulators Identified as a metabolically stable scaffold for potential neuropharmacological agents. acs.orgacs.orgnih.gov
1-(Diarylmethyl)-1H-imidazoles Anti-mitotic Agents for Breast Cancer Showed potent antiproliferative activity and induced apoptosis in cancer cell lines. nih.gov

Role in Materials Science (e.g., reactive chromophores for dyes)

In materials science, imidazole derivatives are utilized in the development of various functional materials, including polymers and dyes. Their ability to participate in hydrogen bonding and their electronic properties make them versatile components. The application of imidazole-based compounds in dye-sensitized solar cells (DSSCs) is an area of active research. nih.govresearchgate.netekb.egscispace.com

While the direct application of this compound in materials science is yet to be fully explored, its structure suggests potential as a reactive chromophore. The imidazole ring can act as a core for dye molecules, and the 2-fluorobenzyl group can be used to tune the photophysical properties of the dye, such as its absorption spectrum and quantum yield. For instance, a series of organic dyes based on 1-alkyl-1H-imidazole have been successfully used as sensitizers in DSSCs. nih.gov The synthesis of this compound has been achieved with high yield, indicating its availability for further derivatization and incorporation into more complex material architectures. usc.edu

Future Research Directions and Outlook

Exploration of Undiscovered Biological Activities and Therapeutic Potentials

The imidazole (B134444) nucleus is a common feature in numerous approved drugs with a wide range of applications, including anticancer, antimicrobial, and anti-inflammatory therapies. nih.govresearchgate.net While some activities of imidazole-containing compounds are well-documented, the full therapeutic potential of 1-(2-Fluorobenzyl)-1H-imidazole remains largely uncharted territory. Future research will likely focus on screening this compound and its analogs against a diverse panel of biological targets to uncover novel therapeutic applications.

One promising area of investigation is in the realm of antiviral research . The constant mutation of viruses necessitates the discovery of new antiviral agents with novel mechanisms of action. nih.gov Imidazole derivatives have already demonstrated potential against a variety of RNA and DNA viruses. nih.gov Systematic screening of this compound against a broad spectrum of viruses, including emergent and drug-resistant strains, could reveal previously unknown antiviral properties.

Furthermore, the role of imidazole derivatives as enzyme inhibitors is a field ripe for exploration. nih.gov For instance, certain imidazole compounds have shown inhibitory activity against enzymes like topoisomerase II, which is crucial for DNA replication in cancer cells. nih.gov Investigating the effect of this compound on various enzymatic pathways could lead to the development of new treatments for a range of diseases, from cancer to metabolic disorders.

Another avenue of research lies in the modulation of GABA-A receptors . Recent studies on structurally related benzimidazole (B57391) derivatives, such as 2-(4-fluorophenyl)-1H-benzo[d]imidazole, have identified them as positive allosteric modulators of GABA-A receptors, suggesting their potential in treating neurological dysfunctions. acs.orgnih.govacs.org Given the structural similarities, it is plausible that this compound could exhibit similar neuropharmacological activity.

The following table outlines potential, yet-to-be-fully-explored, biological activities for this compound and its derivatives:

Potential Biological Activity Therapeutic Area Rationale for Exploration
AntiviralInfectious DiseasesImidazole scaffolds have shown broad-spectrum antiviral potential. nih.gov
Enzyme InhibitionCancer, Metabolic DisordersImidazole derivatives are known to inhibit key enzymes like topoisomerase. nih.gov
GABA-A Receptor ModulationNeurologyStructurally similar benzimidazoles exhibit positive allosteric modulation. acs.orgnih.govacs.org
AntimicrobialInfectious DiseasesImidazole derivatives have demonstrated activity against various pathogenic microbes. nih.gov
Anti-inflammatoryInflammatory DisordersSome imidazole derivatives inhibit key inflammatory mediators. nih.gov

Advanced Computational and Experimental Integration for Deeper Mechanistic Understanding

To unlock the full potential of this compound, a synergistic approach that combines advanced computational modeling with rigorous experimental validation is essential. nih.gov This integrated strategy allows for a more profound understanding of the molecule's mechanism of action at a molecular level.

Computational approaches , such as molecular docking and density functional theory (DFT) calculations, can predict how this compound and its derivatives interact with specific biological targets. researchgate.netmdpi.comnih.gov These in silico studies can help identify key binding interactions, predict the binding affinity, and guide the rational design of more potent and selective compounds. For instance, computational methods can be employed to model the interaction of this compound with viral proteases or the active sites of enzymes, providing insights that can be experimentally verified.

Experimental techniques are crucial for validating computational predictions and elucidating the precise biological effects of the compound. nih.gov Techniques such as X-ray crystallography can provide high-resolution structural information of the compound bound to its target, confirming the binding mode predicted by docking studies. acs.org Furthermore, a range of biophysical and biochemical assays can be used to quantify the compound's activity and selectivity. The integration of computational and experimental data is particularly powerful for understanding complex biological phenomena, such as allosteric modulation, where the binding of a ligand to one site on a protein influences the activity at a distant site. nih.gov

The iterative cycle of computational prediction and experimental validation will be instrumental in mapping the structure-activity relationship (SAR) of this compound derivatives. mdpi.com This knowledge is fundamental for the subsequent design of next-generation compounds.

Design of Next-Generation Imidazole-Based Compounds with Tailored Properties

The insights gained from the exploration of biological activities and mechanistic studies will pave the way for the rational design of new imidazole-based compounds with tailored properties. The goal is to develop molecules with enhanced potency, improved selectivity, and favorable pharmacokinetic profiles.

The versatility of the imidazole scaffold allows for a wide range of chemical modifications. mdpi.commdpi.com By strategically adding or modifying functional groups on the imidazole ring or the fluorobenzyl moiety of this compound, it is possible to fine-tune the compound's properties. For example, modifications can be introduced to improve metabolic stability, a critical factor in the development of effective drugs. acs.org

One approach involves the synthesis of a library of derivatives with systematic variations to the core structure of this compound. These derivatives can then be screened for their biological activity, and the resulting data can be used to build quantitative structure-activity relationship (QSAR) models. These models can, in turn, predict the activity of yet-unsynthesized compounds, thereby accelerating the drug discovery process.

The development of "smart" materials based on the imidazole framework is another exciting prospect. For instance, researchers have successfully anchored imidazole groups onto natural polymers to create biocatalysts with tailored activities. rsc.org This approach could be adapted to develop targeted drug delivery systems or diagnostic tools based on this compound.

The table below summarizes key strategies for the design of next-generation imidazole compounds:

Design Strategy Objective Methodology
Structure-Activity Relationship (SAR) StudiesEnhance potency and selectivitySynthesis and screening of a focused library of derivatives; QSAR modeling. mdpi.com
Improvement of Pharmacokinetic PropertiesIncrease metabolic stability and bioavailabilityChemical modifications to block metabolic hotspots; formulation strategies. acs.org
Development of "Smart" MaterialsCreate targeted therapies and diagnosticsAnchoring imidazole derivatives to polymers or nanoparticles. rsc.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-(2-fluorobenzyl)-1H-imidazole and its derivatives?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or transition metal-catalyzed coupling. For example, derivatives can be synthesized via CuI-mediated reactions under argon, where 2-fluorobenzyl halides react with imidazole in the presence of K₂CO₃ and DMF at 120°C for 24 hours . Pd-catalyzed regioselective C–H functionalization is another approach, enabling late-stage diversification of the imidazole core with aryl halides (e.g., bromobenzaldehyde) under optimized catalytic conditions . Purification often involves column chromatography or flash chromatography using silica gel .

Q. How are this compound derivatives characterized structurally?

  • Methodological Answer : Key characterization techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry and substitution patterns (e.g., δ ~7.2–8.1 ppm for aromatic protons) .
  • Elemental analysis : Validation of molecular formulas (e.g., C₁₀H₈F₃N₂ for trifluoromethyl-substituted analogs) with <0.4% deviation between calculated and observed values .
  • Melting point determination : Used to assess purity (e.g., derivatives like 1-(biphenylmethyl)imidazoles exhibit melting points between 146–168°C) .

Advanced Research Questions

Q. How can Quantitative Structure-Activity Relationship (QSAR) models guide the design of this compound analogs with enhanced bioactivity?

  • Methodological Answer : CoMSIA (Comparative Molecular Similarity Indices Analysis) is a robust QSAR tool. For anticonvulsant analogs, a training set of 34 compounds (ED₅₀ data from MES tests) is used to generate 3D contour maps highlighting steric, electrostatic, and hydrophobic fields. Key findings include:

  • Electron-withdrawing groups (e.g., -F) at the benzyl position enhance anticonvulsant potency .
  • Hydrophobic substituents on the imidazole ring improve blood-brain barrier penetration .
  • Validation via test set predictions (R² > 0.8) ensures model reliability .

Q. What computational strategies are used to predict the binding affinity of this compound derivatives to biological targets?

  • Methodological Answer : Molecular docking and density functional theory (DFT) are employed:

  • Docking protocols : Autodock Vina or Schrödinger Suite with optimized grid boxes (e.g., EGFR kinase domain) and flexible ligand sampling. A study on imidazole-based EGFR inhibitors reported binding energies ≤ -8.5 kcal/mol for derivatives with para-substituted aryl groups .
  • DFT calculations : B3LYP/6-31G* basis sets optimize geometry and electronic properties (e.g., HOMO-LUMO gaps correlating with reactivity) .

Q. How is in vivo efficacy evaluated for this compound anticonvulsant candidates?

  • Methodological Answer : The Maximal Electroshock (MES) test in rodent models is standard:

  • Dose-response curves : ED₅₀ values (dose effective in 50% of subjects) are calculated from seizure suppression data. For example, 1-(naphthylmethyl)imidazoles show ED₅₀ = 12–45 mg/kg .
  • Therapeutic index (TI) : Ratio of TD₅₀ (toxic dose) to ED₅₀. Derivatives with TI > 10 are prioritized for clinical testing .

Q. What structural modifications improve the metabolic stability of this compound derivatives?

  • Methodological Answer : Strategies include:

  • Introduction of fluorine : Enhances oxidative stability by blocking CYP450-mediated metabolism .
  • Steric hindrance : Bulky substituents (e.g., tert-butyl) at the imidazole N1-position reduce hepatic clearance .
  • Prodrug design : Esterification of hydroxyl groups to improve oral bioavailability .

Intermediate Research Questions

Q. How is regioselective functionalization achieved in this compound synthesis?

  • Methodological Answer : Pd-catalyzed C–H activation allows selective arylation at the C5 position of imidazole. Key parameters:

  • Ligand selection: PPh₃ enhances regioselectivity (>90% C5 products) .
  • Solvent optimization: DMF at 100°C maximizes yield (70–85%) .

Q. What purification techniques are optimal for isolating this compound derivatives?

  • Methodological Answer :

  • Flash chromatography : Hexane/ethyl acetate gradients (3:1 to 1:2) resolve polar impurities .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (e.g., >99% by HPLC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.